molecular formula C22H23N5O5 B2988126 3-(4-(4-(4-nitrophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione CAS No. 896373-88-9

3-(4-(4-(4-nitrophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione

Katalognummer: B2988126
CAS-Nummer: 896373-88-9
Molekulargewicht: 437.456
InChI-Schlüssel: JDYLZBZRFKUEAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

The compound 3-(4-(4-(4-nitrophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione is a quinazoline-dione derivative characterized by a central quinazoline-2,4-dione scaffold substituted with a 4-oxobutyl chain linked to a 4-nitrophenylpiperazine moiety. This structure combines the quinazoline-dione core—known for its diverse pharmacological activities, including anticancer and antimicrobial effects—with a piperazine group, which enhances binding affinity to biological targets such as serotonin or dopamine receptors .

Eigenschaften

IUPAC Name

3-[4-[4-(4-nitrophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O5/c28-20(6-3-11-26-21(29)18-4-1-2-5-19(18)23-22(26)30)25-14-12-24(13-15-25)16-7-9-17(10-8-16)27(31)32/h1-2,4-5,7-10H,3,6,11-15H2,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYLZBZRFKUEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CCCN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-(4-(4-(4-nitrophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione is a novel compound with a complex structure that exhibits significant biological activity. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Structure and Properties

The compound features a quinazoline core, which is known for its diverse biological activities, particularly in medicinal chemistry. The structural components include:

  • Quinazoline Core : A bicyclic structure with fused benzene and pyrimidine rings.
  • Piperazine Moiety : Substituted with a 4-nitrophenyl group, enhancing its interaction potential with biological targets.
  • Oxobutyl Chain : Contributes to the compound's reactivity and binding affinity.

The molecular formula is C₁₈H₁₈N₄O₄, with a molecular weight of approximately 424.44 g/mol .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, which may include:

  • Formation of the Quinazoline Core : Using appropriate precursors.
  • Piperazine Substitution : Introducing the piperazine moiety through nucleophilic substitution reactions.
  • Oxobutyl Chain Addition : Finalizing the structure by attaching the oxobutyl chain.

These methods ensure high purity and yield of the desired compound .

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of quinazoline derivatives, including 3-(4-(4-(4-nitrophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione. The following findings illustrate its potential:

  • Inhibition of Bacterial Growth : The compound has shown moderate activity against various Gram-positive and Gram-negative bacteria. For example, compounds structurally related to it demonstrated inhibition zones of 9 mm to 15 mm against Staphylococcus aureus and Escherichia coli .
CompoundInhibition Zone (mm)MIC (mg/mL)Activity
Compound 139 (S. aureus)65Moderate
Compound 1510–12 (E. coli)75–80Moderate

These results suggest that modifications in the quinazoline structure can enhance antimicrobial efficacy .

Cytotoxicity Studies

In addition to antimicrobial properties, quinazoline derivatives have been explored for their cytotoxic effects against cancer cell lines. For instance:

  • Cytotoxic Activity : Compounds similar to 3-(4-(4-(4-nitrophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione exhibited significant cytotoxicity against various cancer cell lines in vitro .

Case Studies

  • Antimicrobial Evaluation : A series of quinazoline derivatives were tested against common bacterial strains using the Agar well diffusion method. The most promising derivatives provided broad-spectrum activity comparable to standard antibiotics .
  • Cytotoxicity Assessment : In a study involving hybrid quinazoline-based compounds, several derivatives were synthesized and screened for their cytotoxic effects on cancer cells, revealing potential as therapeutic agents in oncology .

Wissenschaftliche Forschungsanwendungen

3-(4-(4-(4-nitrophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound featuring a quinazoline core, which is a bicyclic structure with a benzene ring fused to a pyrimidine ring. It also has a piperazine moiety substituted with a nitrophenyl group and an oxobutyl chain. The molecular formula is C22H22N6O5C_{22}H_{22}N_6O_5 with a molecular weight of approximately 424.44 g/mol. The presence of the nitrophenyl group suggests potential for various chemical interactions, and the quinazoline structure is known for its biological activity, particularly in medicinal chemistry. Research indicates that this compound may possess biological activities due to its structural components.

Synthesis
The synthesis of 3-(4-(4-(4-nitrophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione typically involves several steps to ensure high purity and yield.

Potential Applications
The applications of 3-(4-(4-(4-nitrophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione span various fields. Interaction studies are crucial for understanding how it interacts with biological targets and help elucidate its pharmacodynamics and pharmacokinetics.

Structural Analogs
Several compounds share structural features with 3-(4-(4-(4-nitrophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione.

Compound NameStructure HighlightsUnique Features
2-[4-[4-(5-chloro-3-methylbenzimidazol-1-yl)piperidin-1-yl]-4-oxobutyl]-1h-quinazolin-4-oneContains benzimidazolePotential anti-tumor activity
2-[4-[4-(2-aminoquinazolin-6-yloxy)phenylethoxy]butanamideFeatures an ether linkageTargeting specific kinases
2-[6-chloroquinazolin-2-yloxy]-N,N-diethylacetamideHas a chloro substituentKnown for analgesic properties

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Quinazoline-2,4-dione derivatives with piperazine-linked substituents are widely studied for their biological activities. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Quinazoline-Dione Derivatives

Compound Name Substituent Modifications Biological Activity Key Findings References
Target Compound: 3-(4-(4-(4-nitrophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione 4-nitrophenylpiperazine, 4-oxobutyl chain Anticancer (predicted) Hypothesized to inhibit cancer cell proliferation via kinase/receptor modulation (in silico)
3-{2-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4-dione (7) 4-chlorobenzylpiperazine, oxoethyl linker Cytotoxic (IC50: 2.5–6.8 µM) Most potent against HUH-7, MCF-7, and HCT-116 cancer cell lines
2-(4-(4-(4-Fluorophenyl)piperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione Fluorophenylpiperazine, benzo[de]isoquinoline core Not explicitly reported (structural analog) Fluorine substitution may enhance blood-brain barrier permeability
6-Bromo-3-(4-(4-(3-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4-dione 3-methoxyphenylpiperazine, bromo-substituted quinazoline Anticancer (predicted) Methoxy group may reduce cytotoxicity compared to nitro substituents
3-(4-(4-(4-Acetylphenyl)piperazine-1-carbonyl)benzyl)quinazoline-2,4-dione Acetylphenylpiperazine, carbonylbenzyl linker Antiproliferative (in silico) Enhanced solubility due to acetyl group; moderate ADME properties

Key Structural-Activity Relationship (SAR) Insights

Electron-Withdrawing Groups : The 4-nitrophenyl group in the target compound likely enhances receptor-binding affinity compared to electron-donating groups (e.g., 3-methoxyphenyl in ). Nitro groups improve stability but may increase metabolic liability .

Research Findings and Pharmacological Potential

  • Anticancer Activity : Piperazine-linked quinazoline-diones exhibit cytotoxicity via kinase inhibition (e.g., PI3K/AKT/mTOR pathways) or DNA damage . The target compound’s nitro group may enhance reactive oxygen species (ROS) generation, a mechanism observed in nitroaromatic chemotherapeutics .
  • ADME Properties : In silico predictions for similar compounds indicate moderate bioavailability but high plasma protein binding, necessitating formulation optimization .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-(4-(4-nitrophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione, and what are their respective yields?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving piperazine and quinazoline-dione derivatives. A common approach includes coupling 4-nitrophenylpiperazine with a ketone-functionalized quinazoline-dione intermediate. For example, similar compounds (e.g., benzoxazolone derivatives) were synthesized using General Procedure D, yielding 51–53% after purification via column chromatography . Key steps involve nucleophilic substitution, amidation, and ketone formation. Optimizing reaction conditions (e.g., solvent, temperature) is critical for improving yields.

Q. How is the compound characterized using spectroscopic and spectrometric techniques?

  • Methodological Answer : Characterization typically involves:

  • 1H/13C NMR : To confirm proton environments and carbon frameworks (e.g., piperazine ring protons at δ 2.5–3.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .
  • HRMS : To verify molecular weight (e.g., calculated vs. observed m/z values within ±0.002 Da) .
  • Elemental Analysis : To validate purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .
    • Advanced techniques like X-ray crystallography (for solid-state structure) or IR spectroscopy (for functional groups) may supplement these analyses.

Q. What initial biological screening approaches are recommended for this compound?

  • Methodological Answer : Prioritize in vitro assays to assess bioactivity:

  • Enzyme Inhibition : Test against kinases or receptors (e.g., using fluorescence-based assays) to identify potential targets .
  • Cytotoxicity Screening : Use cancer cell lines (e.g., MTT assay) to evaluate antiproliferative effects .
  • Solubility and Stability : Perform HPLC or LC-MS to assess physicochemical properties under physiological conditions .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize the synthesis of this compound?

  • Methodological Answer : Apply DoE to reduce trial-and-error inefficiencies:

  • Variables : Test factors like reaction time, temperature, catalyst loading, and solvent polarity .
  • Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions (e.g., maximizing yield while minimizing byproducts) .
  • Example : A Central Composite Design (CCD) with 3–5 center points can identify non-linear relationships, enabling robust process scaling .

Q. How can researchers resolve contradictions in spectral data or biological activity results?

  • Methodological Answer : Address discrepancies systematically:

  • Repeat Experiments : Ensure reproducibility under controlled conditions (e.g., humidity, oxygen levels) .
  • Alternative Characterization : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals or confirm stereochemistry .
  • Biological Replicates : Include multiple cell lines or animal models to validate activity trends .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values to confirm structural assignments .

Q. What computational strategies predict the compound’s reactivity or target interactions?

  • Methodological Answer : Leverage quantum chemistry and machine learning:

  • Reaction Path Search : Use density functional theory (DFT) to simulate reaction mechanisms (e.g., transition states for piperazine coupling) .
  • Molecular Docking : Screen against protein databases (e.g., PDB) to identify binding modes with kinases or receptors .
  • ADMET Prediction : Tools like PISTACHIO or REAXYS can forecast pharmacokinetic properties (e.g., logP, bioavailability) .

Q. What strategies elucidate the compound’s mechanism of action in biological systems?

  • Methodological Answer : Combine experimental and computational approaches:

  • Transcriptomics/Proteomics : Identify differentially expressed genes/proteins post-treatment .
  • Kinase Profiling : Use selectivity panels to pinpoint inhibited enzymes (e.g., EGFR, VEGFR) .
  • Molecular Dynamics (MD) Simulations : Study ligand-receptor binding stability over time (e.g., RMSD plots) .

Q. How can researchers address reproducibility challenges in synthesizing this compound?

  • Methodological Answer : Implement strict protocols:

  • Detailed Reaction Logs : Record exact stoichiometry, purification steps, and solvent batches .
  • Quality Control (QC) : Use in-line analytics (e.g., FTIR monitoring) to track reaction progress .
  • Collaborative Validation : Share samples with independent labs for cross-verification of spectral data .

Q. How to integrate experimental data with computational models for accelerated discovery?

  • Methodological Answer : Adopt a feedback loop:

  • Data Mining : Extract structural motifs from HRMS/NMR to refine QSAR models .
  • High-Throughput Screening (HTS) : Pair experimental IC50 values with docking scores to prioritize analogs .
  • Machine Learning : Train algorithms on reaction databases (e.g., ICReDD) to predict novel synthetic pathways .

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